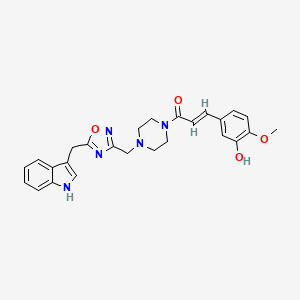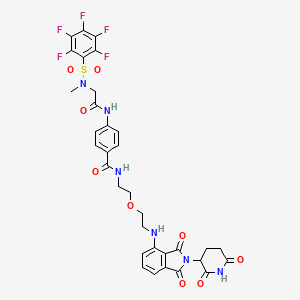
PROTAC STAT3 degrader-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC STAT3 degrader-3 is a small-molecule compound designed to selectively degrade the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor involved in various cellular processes, including cell growth, survival, and differentiation. Aberrant activation of STAT3 is associated with the progression of multiple cancers and other diseases. This compound utilizes the proteolysis-targeting chimera (PROTAC) technology to target and degrade STAT3, thereby inhibiting its oncogenic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC STAT3 degrader-3 involves the conjugation of a ligand that binds to STAT3 with a ligand that recruits an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the STAT3-binding ligand: This involves the preparation of a small molecule that specifically binds to the STAT3 protein.
Synthesis of the E3 ligase-binding ligand: This involves the preparation of a small molecule that binds to an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL) protein.
Conjugation: The two ligands are linked together using a flexible linker to form the PROTAC molecule
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Optimization of reaction conditions: This involves fine-tuning parameters such as temperature, solvent, and reaction time to maximize yield.
Purification: The crude product is purified using techniques such as chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions: PROTAC STAT3 degrader-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability and efficacy.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dimethyl sulfoxide). Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Scientific Research Applications
PROTAC STAT3 degrader-3 has a wide range of scientific research applications, including:
Mechanism of Action
PROTAC STAT3 degrader-3 exerts its effects through the following mechanism:
Binding to STAT3: The STAT3-binding ligand of the PROTAC molecule binds to the STAT3 protein.
Recruitment of E3 Ubiquitin Ligase: The E3 ligase-binding ligand recruits an E3 ubiquitin ligase, such as cereblon or VHL protein.
Ubiquitination and Degradation: The recruited E3 ligase ubiquitinates the STAT3 protein, marking it for degradation by the proteasome. .
Comparison with Similar Compounds
PROTAC STAT3 degrader-3 can be compared with other similar compounds, such as:
SD-36: A potent and selective STAT3 degrader that achieves complete tumor regression in preclinical models.
TSM-1: A PROTAC-based STAT3 degrader with robust antitumor effects in STAT3-dependent cancers.
UM-STAT3-1218: A highly potent STAT3 degrader with superior selectivity and efficacy compared to other STAT3 degraders.
Uniqueness: this compound is unique due to its high selectivity and potency in degrading STAT3, making it a promising candidate for targeted cancer therapy. Its ability to selectively degrade STAT3 over other STAT family members sets it apart from other compounds .
Properties
Molecular Formula |
C33H29F5N6O9S |
|---|---|
Molecular Weight |
780.7 g/mol |
IUPAC Name |
N-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl]-4-[[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]benzamide |
InChI |
InChI=1S/C33H29F5N6O9S/c1-43(54(51,52)29-27(37)25(35)24(34)26(36)28(29)38)15-22(46)41-17-7-5-16(6-8-17)30(47)40-12-14-53-13-11-39-19-4-2-3-18-23(19)33(50)44(32(18)49)20-9-10-21(45)42-31(20)48/h2-8,20,39H,9-15H2,1H3,(H,40,47)(H,41,46)(H,42,45,48) |
InChI Key |
ZFSLFNCAKCNWGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)NCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)S(=O)(=O)C5=C(C(=C(C(=C5F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


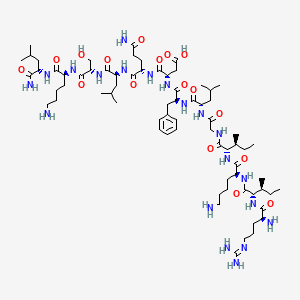

![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)
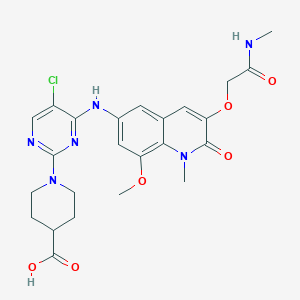
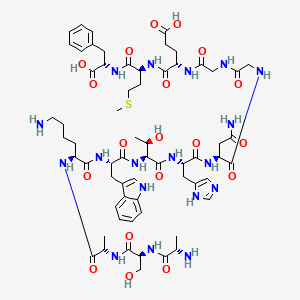

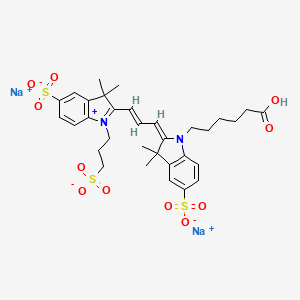

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
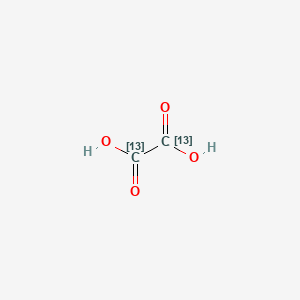
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)
